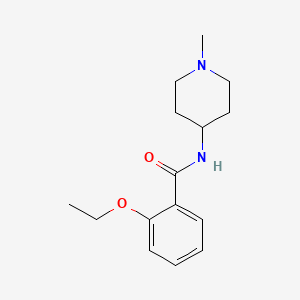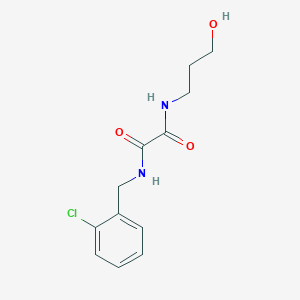![molecular formula C16H13FN2O3 B4894904 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B4894904.png)
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide, also known as AFN-1252, is a novel antibiotic agent that has been extensively studied in recent years. It belongs to a class of compounds called FabI inhibitors, which target the bacterial enzyme FabI and inhibit bacterial fatty acid synthesis.
Mecanismo De Acción
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide targets the bacterial enzyme FabI, which is involved in fatty acid synthesis. By inhibiting FabI, 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide disrupts the bacterial cell membrane and inhibits bacterial growth. This mechanism of action is different from that of traditional antibiotics, which target the bacterial cell wall or protein synthesis.
Biochemical and Physiological Effects:
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has been shown to have minimal toxicity in animal models and does not appear to have any significant effects on normal physiological processes. However, further studies are needed to fully understand its potential effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high degree of purity, making it a reliable and consistent research tool. It is also effective against a wide range of bacterial strains, making it a versatile antibiotic agent. However, one limitation of 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide is that it is not effective against gram-negative bacteria, which limits its potential applications in some research areas.
Direcciones Futuras
There are several potential future directions for research on 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide. One area of interest is the development of new antibiotics that target FabI and other enzymes involved in bacterial fatty acid synthesis. Another potential direction is the investigation of 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide's potential as a treatment for antibiotic-resistant infections. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide and its potential interactions with other drugs.
Métodos De Síntesis
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with acetic anhydride to form 2-acetylamino-1-nitrobenzene. This compound is then reduced to 2-amino-1-nitrobenzene using palladium on carbon as a catalyst. The resulting compound is then reacted with 3-fluorobenzaldehyde and acetic anhydride to form 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide.
Aplicaciones Científicas De Investigación
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has been extensively studied for its potential as a new antibiotic agent. In vitro studies have shown that it is active against a wide range of gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vivo studies have also demonstrated its efficacy in treating bacterial infections in animal models. 2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide has also been shown to be effective against drug-resistant strains of bacteria, making it a promising candidate for the treatment of antibiotic-resistant infections.
Propiedades
IUPAC Name |
2-(2-acetamidophenyl)-N-(3-fluorophenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3/c1-10(20)18-14-8-3-2-7-13(14)15(21)16(22)19-12-6-4-5-11(17)9-12/h2-9H,1H3,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFZKRXHZCJOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(acetylamino)phenyl]-N-(3-fluorophenyl)-2-oxoacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4894839.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4894857.png)
![N-(2-chlorophenyl)-3-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4894861.png)
![3-chloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4894862.png)
![2-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4894866.png)


![ethyl 4-{[phenyl(phenylthio)acetyl]amino}benzoate](/img/structure/B4894899.png)

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4894921.png)

![diethyl {[(3,4-dimethylphenyl)amino]methylene}malonate](/img/structure/B4894934.png)